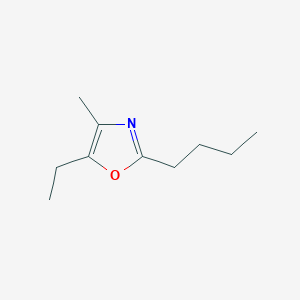
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: is a synthetic organic compound characterized by the presence of an adamantane moiety and a pyrrolidone ring. The adamantane structure is known for its rigidity and stability, while the pyrrolidone ring is a common motif in various biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carboxyl group at the 1-position.
Coupling with Pyrrolidone: The carboxylated adamantane is then coupled with a pyrrolidone derivative under specific reaction conditions, often involving the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidone ring or the adamantane moiety.
Substitution: The compound can participate in substitution reactions, particularly at the carboxyl group or the nitrogen atom of the pyrrolidone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1-Carboxy-4-adamantyl)-2-pyrrolidone may be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
The compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine
Potential medicinal applications might include the development of new drugs or therapeutic agents, leveraging the stability and rigidity of the adamantane moiety.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a catalyst in specific chemical reactions.
Mécanisme D'action
The mechanism of action of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: can be compared with other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties.
Pyrrolidone Derivatives: Compounds like N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone, which are used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in the combination of the adamantane and pyrrolidone structures, which may confer unique physical, chemical, and biological properties.
Propriétés
Numéro CAS |
84635-32-5 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
4-(2-oxopyrrolidin-1-yl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO3/c17-12-2-1-3-16(12)13-10-4-9-5-11(13)8-15(6-9,7-10)14(18)19/h9-11,13H,1-8H2,(H,18,19) |
Clé InChI |
YSDNZHLMWUXRNT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


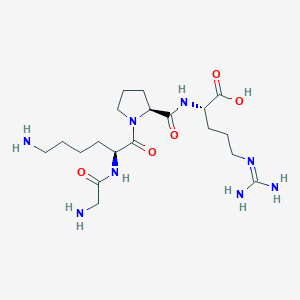


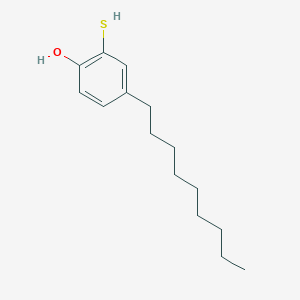
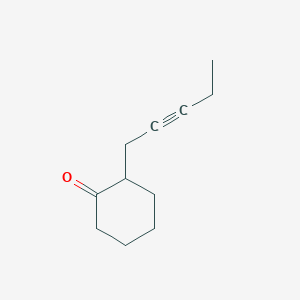
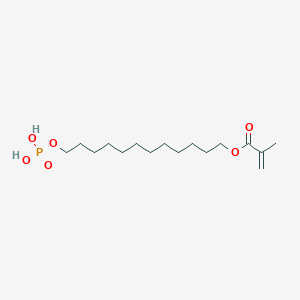
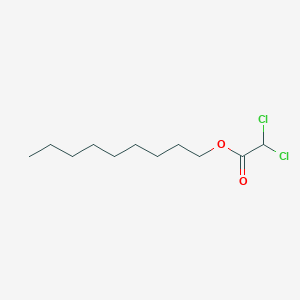
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)

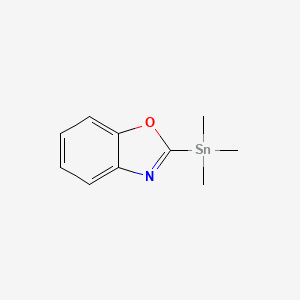
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
